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Compound of Interest

Compound Name:
3-(Chloromethyl)-3-ethyl-5-

methylheptane

Cat. No.: B13652453

Get Quote

Primary Isomer: 1-Chloroundecane
Part 1: Executive Summary
In the domain of alkyl halide chemistry, 1-Chloroundecane (C₁₁H₂₃Cl) represents a critical "odd-

carbon" homolog used extensively in Structure-Activity Relationship (SAR) studies and

surfactant synthesis. Unlike the ubiquitous even-numbered chains (decyl-C10, dodecyl-C12)

derived from natural fatty acids, the C11 backbone offers a unique tool for fine-tuning the

lipophilicity (LogP) and membrane permeability of drug candidates without the drastic solubility

shifts seen with larger homologs.

This guide serves as a definitive technical resource for researchers utilizing C₁₁H₂₃Cl,

synthesizing its physicochemical profile, production methodologies, and applications in

medicinal chemistry.

Part 2: Physicochemical Profile
Molecular Identity & Weight Analysis
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The molecular formula C₁₁H₂₃Cl yields a precise molecular weight derived from the natural

abundance of its constituent isotopes. In mass spectrometry, this molecule exhibits a

characteristic 3:1 intensity ratio in its molecular ion cluster due to the Chlorine-35 and Chlorine-

37 isotopes.

Parameter Value / Description

IUPAC Name 1-Chloroundecane

CAS Registry 2473-03-2

Formula C₁₁H₂₃Cl

Molecular Weight (Average) 190.75 g/mol

Monoisotopic Mass (³⁵Cl) 190.1488 Da

Isotopic Mass (³⁷Cl) 192.1459 Da

Degree of Unsaturation 0 (Saturated acyclic alkane derivative)

Physical Properties
Data represents standard values for high-purity (>98%) 1-Chloroundecane.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13652453?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value
Context for Experimental
Design

Appearance Colorless liquid
Visual purity check; yellowing

indicates oxidation/impurities.

Boiling Point 242–245 °C
High BP requires vacuum

distillation for purification.

Density 0.868 g/mL (at 25 °C)

Less dense than water; forms

the upper layer in aqueous

extractions.

Refractive Index (

)
1.435

Used for quick purity

verification without destruction.

LogP (Predicted) ~6.3

Highly lipophilic; strictly

requires organic solvents

(DCM, Hexane).

Solubility Immiscible in water
Soluble in Ethanol, Diethyl

Ether, Chloroform.

Part 3: Synthesis & Production Protocols
High-purity 1-Chloroundecane is typically synthesized from 1-Undecanol via nucleophilic

substitution. Two primary methodologies are recommended based on scale and available

equipment.

Method A: Thionyl Chloride ( ) Deoxychlorination
Best for: Laboratory scale (10g – 100g), high purity requirements.

Mechanism:

reaction where the hydroxyl group is converted to a chlorosulfite intermediate, which collapses
to release

and
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.

Protocol:

Setup: Flame-dried 3-neck round-bottom flask equipped with a reflux condenser, addition

funnel, and an acid gas trap (

solution).

Reagents: 1-Undecanol (1.0 eq), Thionyl Chloride (1.2 eq), Pyridine (catalytic, optional).

Addition: Cool neat

to 0°C. Add 1-Undecanol dropwise over 60 minutes. Caution: Vigorous gas evolution (

).

Reflux: Heat the mixture to 80°C for 4 hours until gas evolution ceases.

Workup: Quench with ice water. Extract with Dichloromethane (DCM). Wash organic layer

with Sat.[1]

(to remove acid traces) and Brine.

Purification: Dry over

, concentrate, and perform fractional distillation under reduced pressure.

Method B: Phase Transfer Catalysis (HCl + PTC)
Best for: Industrial scale, avoiding

generation.

Protocol:

Mix 1-Undecanol with 37% HCl (excess, 3-5 eq).

Add Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, 1 mol%).

Reflux at 100°C for 12-24 hours. The PTC transports chloride ions into the organic phase.
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Visualization: Synthesis Logic Flow

Starting Material:
1-Undecanol (C11H23OH)

Intermediate:
Alkyl Chlorosulfite

 Nucleophilic Attack
(0°C)

Reagent:
Thionyl Chloride (SOCl2)

Product:
1-Chloroundecane

 SN2 Substitution
(Reflux 80°C)

Byproducts:
SO2 (gas) + HCl (gas)

 Elimination

Click to download full resolution via product page

Figure 1: Reaction pathway for the conversion of 1-Undecanol to 1-Chloroundecane using

Thionyl Chloride.

Part 4: Analytical Characterization
Validating the identity of C₁₁H₂₃Cl requires analyzing specific spectral signatures.

Mass Spectrometry (EI-MS)
The mass spectrum is the most definitive identification tool due to the chlorine isotope pattern.

Molecular Ion (

): m/z 190 (Relative intensity 100%).

Isotope Peak (

): m/z 192 (Relative intensity ~32%).

Base Peak: Typically m/z 91 or similar alkyl fragments (

) due to the loss of the chlorine atom and subsequent chain fragmentation.

Characteristic Loss: [M - 35] and [M - 37] indicating loss of the Cl radical.

Nuclear Magnetic Resonance (NMR)
NMR (CDCl

):
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3.53 ppm (t, 2H,

): The methylene group directly attached to Chlorine (

). This is the diagnostic signal.

1.77 ppm (quint, 2H): The

-methylene protons.

1.26 ppm (m, 16H): The bulk methylene chain.

0.88 ppm (t, 3H): The terminal methyl group.

Visualization: MS Fragmentation Logic

Molecular Ion (M+)
m/z 190 / 192

(3:1 Ratio)

Loss of Cl radical

- Cl•

Undecyl Cation
[C11H23]+ (m/z 155)

Chain Fragmentation
(Loss of C2H4, etc.)

Alkyl Fragments
(m/z 43, 57, 71)
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Click to download full resolution via product page

Figure 2: Electron Ionization (EI) fragmentation pathway showing the loss of chlorine and

subsequent alkyl chain breakdown.

Part 5: Applications in Drug Development
Lipophilicity Engineering (Homologation)
In medicinal chemistry, 1-Chloroundecane is used to attach a C11 lipophilic tail to

pharmacophores. This is a critical technique for:

Permeability Optimization: Increasing the LogP of a polar drug to facilitate passive diffusion

across the blood-brain barrier (BBB) or gastrointestinal tract.

Odd-Chain Probing: "Odd-even" effects can influence the packing density and melting point

of lipid-drug conjugates. C11 serves as a probe between the common C10 and C12 chains

to optimize bioavailability.

Synthesis of Cationic Surfactants
C₁₁H₂₃Cl reacts with tertiary amines (e.g., trimethylamine, pyridine) to form Quaternary

Ammonium Compounds (QACs).

Reaction:

Utility: These surfactants are used as antimicrobial agents and phase transfer catalysts. The

C11 chain length often provides a "sweet spot" for antimicrobial activity against Gram-

positive bacteria, balancing solubility and membrane disruption capabilities.

Part 6: Safety & Handling (GHS)
Signal Word: WARNING
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Hazard Statement Description

H315 Causes skin irritation.

H319 Causes serious eye irritation.[2]

H410
Very toxic to aquatic life with long-lasting effects.

[3][4]

Handling Protocol:

Always handle in a fume hood.

Wear nitrile gloves (breakthrough time is generally good for alkyl chlorides, but change if

splashed).

Dispose of as halogenated organic waste. Do not release into drains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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